molecular formula C20H16O4 B14413674 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one CAS No. 82001-20-5

5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one

Cat. No.: B14413674
CAS No.: 82001-20-5
M. Wt: 320.3 g/mol
InChI Key: VZHGMDPUILOXMS-UHFFFAOYSA-N
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Description

5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed reverse hydrogenolysis of naphtho[2,3-b]furan-4,9-diones . This process involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under an oxygen atmosphere, and the product is purified using techniques such as flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthofuran derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups on the naphthofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

82001-20-5

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

5-methoxy-4-(3-methoxyphenyl)-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C20H16O4/c1-22-14-7-3-5-12(9-14)18-16-11-24-20(21)15(16)10-13-6-4-8-17(23-2)19(13)18/h3-10H,11H2,1-2H3

InChI Key

VZHGMDPUILOXMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC4=C2COC4=O)C=CC=C3OC

Origin of Product

United States

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